molecular formula C16H20N2O3 B5803105 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine

Cat. No. B5803105
M. Wt: 288.34 g/mol
InChI Key: NRCKMILNOSXQBK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that this compound exerts its anti-tumor, anti-inflammatory, and antimicrobial activities by inhibiting various signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Inhibition of microbial growth: This compound inhibits the growth of various bacterial and fungal strains by disrupting their cell membrane and inhibiting their metabolic activity.

Advantages and Limitations for Lab Experiments

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has several advantages and limitations for lab experiments. Some of the significant advantages and limitations are as follows:
Advantages:
1. Potent anti-tumor, anti-inflammatory, and antimicrobial activities.
2. Relatively easy and cost-effective synthesis method.
3. High stability and solubility in various solvents.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound in the market.

Future Directions

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has significant potential for future research in various fields. Some of the possible future directions are as follows:
1. Development of novel anti-tumor, anti-inflammatory, and antimicrobial agents based on the structure of this compound.
2. Investigation of the mechanism of action of this compound using advanced techniques such as proteomics and genomics.
3. Evaluation of the pharmacokinetics and toxicity of this compound in animal models and human trials.
4. Development of new synthesis methods for this compound to improve yield and purity.
5. Investigation of the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is a chemical compound that has shown significant potential for scientific research in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours.

Scientific Research Applications

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are as follows:
1. Anti-tumor activity: Studies have shown that 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-7-9-18(10-8-17)16(19)6-4-13-3-5-14-15(11-13)21-12-20-14/h3-6,11H,2,7-10,12H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCKMILNOSXQBK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one

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